

An In-depth Technical Guide to C.I. Reactive Red 141

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reactive Red 141**

Cat. No.: **B1174832**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

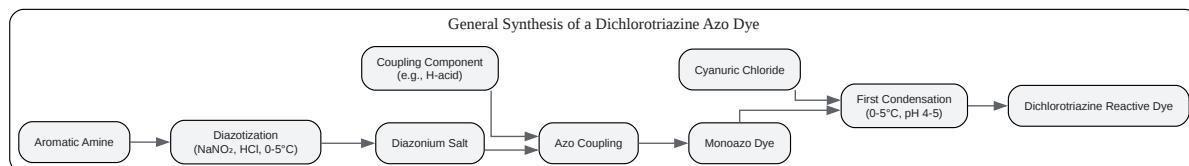
C.I. **Reactive Red 141**, also known as Procion Red HE-7B, is a prominent member of the dichlorotriazine class of reactive azo dyes.^[1] Due to its vibrant red hue and ability to form covalent bonds with cellulosic fibers, it sees extensive use in the textile industry for dyeing cotton, hemp, and viscose.^[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.

Chemical Structure and Properties

Reactive Red 141 is a complex double azo dye. Its structure is characterized by two azo groups (-N=N-) which act as chromophores, and two reactive dichlorotriazine groups that enable covalent bond formation with hydroxyl groups on cellulose fibers under alkaline conditions.

Table 1: Physicochemical Properties of C.I. **Reactive Red 141**

Property	Value
Molecular Formula	C ₅₂ H ₂₆ Cl ₂ N ₁₄ Na ₈ O ₂₆ S ₈ [1]
Molecular Weight	1774.19 g/mol [1]
CAS Number	61931-52-0 [1]
Appearance	Red powder [1]
Solubility	Soluble in water; >150 g/L at 50°C [2]
λ _{max} (Water)	543-544 nm [3] [4]
Class	Double azo, Dichlorotriazine Reactive Dye [1]


Experimental Protocols

General Synthesis Pathway

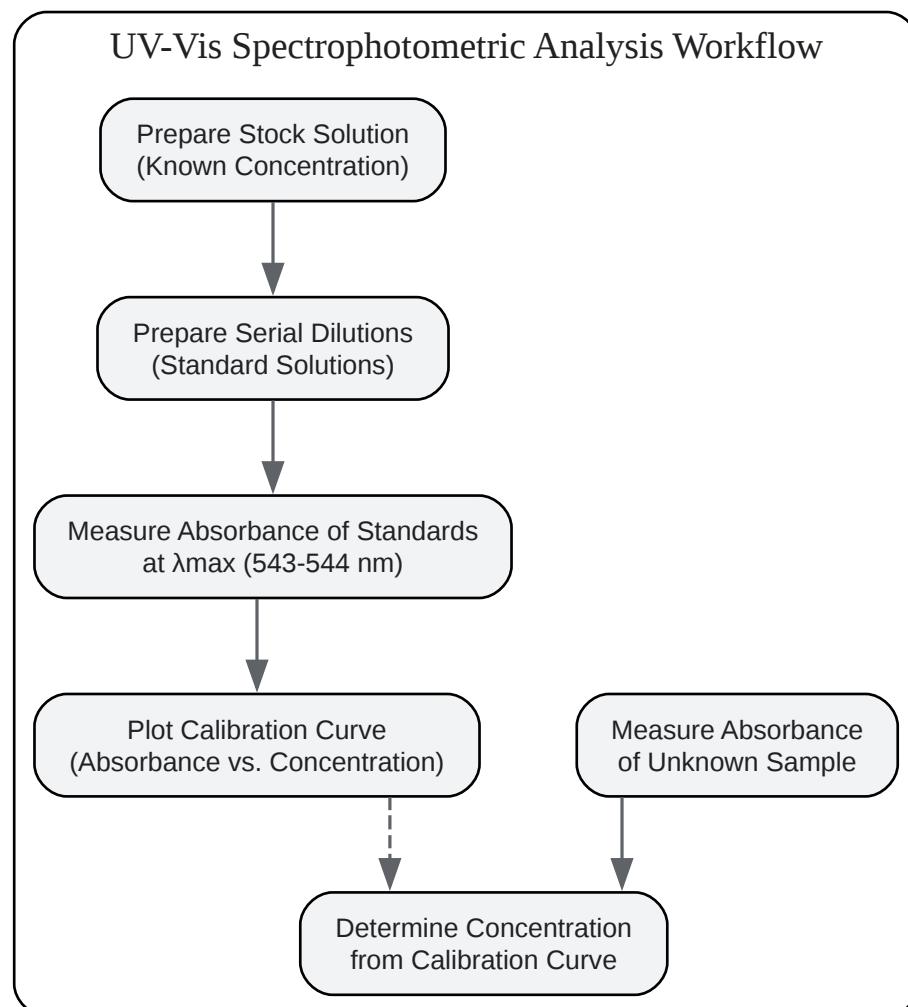
The industrial synthesis of **Reactive Red 141** involves a multi-step process. While a detailed laboratory-scale protocol is not readily available in the public domain, the general manufacturing method involves the following key chemical reactions:[\[1\]](#)

- Sulfonation and Diazotization: 2-Aminonaphthalene-1-sulfonic acid is first sulfonated and then diazotized.
- Azo Coupling: The resulting diazonium salt is coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid).
- First Condensation: Two equivalents of the resulting monoazo dye are condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).
- Second Condensation: The product from the first condensation is then reacted with Benzene-1,4-diamine.
- Salting Out: The final dye product is isolated from the reaction mixture by salting out.

A generalized workflow for the synthesis of dichlorotriazine reactive dyes is depicted below.

[Click to download full resolution via product page](#)

General synthesis pathway for dichlorotriazine azo dyes.


Quantification by UV-Vis Spectrophotometry

The concentration of **Reactive Red 141** in an aqueous solution can be accurately determined using UV-Vis spectrophotometry.

Methodology:

- Preparation of Standard Solutions: Prepare a stock solution of **Reactive Red 141** of a known concentration (e.g., 100 mg/L) in deionized water. From this stock solution, prepare a series of standard solutions of varying concentrations (e.g., 5, 10, 15, 20, 25 mg/L).
- Spectrophotometric Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}), which is 543-544 nm for **Reactive Red 141**.^[3] ^[4] Use deionized water as a blank.
- Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. This should yield a linear relationship that adheres to the Beer-Lambert law.
- Sample Analysis: Measure the absorbance of the unknown sample at 543-544 nm.
- Concentration Determination: Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

The following diagram illustrates the workflow for the spectrophotometric analysis.

[Click to download full resolution via product page](#)

Workflow for UV-Vis spectrophotometric analysis.

Application in Cotton Dyeing (Exhaust Method)

This protocol describes a typical exhaust dyeing method for cotton fabric with **Reactive Red 141**.

Materials and Reagents:

- Scoured and bleached cotton fabric
- C.I. **Reactive Red 141**

- Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
- Sodium carbonate (Na₂CO₃) (soda ash)
- Wetting agent
- Levelling agent
- Acetic acid (for neutralization)
- Soap (for washing off)

Procedure:

- Dye Bath Preparation: Prepare a dye bath with a specific liquor-to-goods ratio (e.g., 1:20). Add the required amount of water, wetting agent, and levelling agent.
- Dye Dissolution: Make a paste of the required amount of **Reactive Red 141** (e.g., 2% on weight of fabric) with a small amount of cold water, then dissolve it by adding hot water. Add the dissolved dye to the dye bath.
- Fabric Immersion and Salt Addition: Introduce the pre-wetted cotton fabric into the dye bath at room temperature. Run for 10-15 minutes. Gradually add the required amount of salt (e.g., 60-80 g/L) in portions over 20-30 minutes to aid in the exhaustion of the dye onto the fabric.
- Temperature Increase: Raise the temperature of the dye bath to the optimal dyeing temperature for this type of reactive dye (typically 60-80°C).^{[5][6]} Continue dyeing for 30-45 minutes.
- Alkali Addition and Fixation: Add the required amount of sodium carbonate (e.g., 15-20 g/L), dissolved in water, to the dye bath in portions. This raises the pH and facilitates the covalent reaction between the dye and the cotton fiber. Continue the dyeing process for another 45-60 minutes for fixation.
- Washing Off: After dyeing, drain the dye bath. Rinse the fabric thoroughly with cold water, followed by a hot wash.

- Soaping: Treat the dyed fabric in a boiling soap solution (e.g., 2 g/L) for 10-15 minutes to remove any unfixed dye.
- Final Rinsing and Drying: Rinse the fabric again with hot and then cold water until the water runs clear. Dry the fabric.

Safety and Toxicity

Reactive Red 141, like many other synthetic dyes, requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use.

Table 2: Summary of Toxicity Data for C.I. **Reactive Red 141**

Test Organism	Endpoint	Value	Reference
Green algae (Chlorella sp.)	96-h EC ₅₀	95.55 mg/L	[7]
Waterfleas (Moina macrocop)a	48-h LC ₅₀	18.26 mg/L	[7]

The degradation products of **Reactive Red 141** may also exhibit toxicity. Studies have shown that while the decolorized effluent may be less toxic than the parent dye, some residual toxicity can remain.[8]

Conclusion

C.I. **Reactive Red 141** is a chemically complex and industrially significant reactive dye. A thorough understanding of its properties and the methodologies for its application and analysis is crucial for researchers in textile chemistry, environmental science, and related fields. The protocols and data presented in this guide provide a solid foundation for further research and application of this important dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. chembk.com [chembk.com]
- 3. Biotransformation of Reactive Red 141 by Paenibacillus terrigena KKW2-005 and Examination of Product Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jsaer.com [jsaer.com]
- 6. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to C.I. Reactive Red 141]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1174832#reactive-red-141-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1174832#reactive-red-141-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com